

An In-depth Technical Guide to the Physicochemical Properties of Rostratin C

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *rostratin C*

Cat. No.: *B1250761*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rostratin C is a cytotoxic disulfide natural product isolated from the marine-derived fungus *Exserohilum rostratum*. As a member of the epipolythiodioxopiperazine (ETP) class of toxins, which includes compounds like gliotoxin and chaetocin, **rostratin C** has garnered interest for its potent biological activity. This technical guide provides a comprehensive overview of the physicochemical properties of **rostratin C**, its biological effects, and the experimental methodologies used for its characterization. This document is intended to serve as a valuable resource for researchers in natural product chemistry, oncology, and drug development.

Physicochemical Properties

The physicochemical properties of **rostratin C** are crucial for its isolation, characterization, and potential development as a therapeutic agent. While some data is available from its initial isolation and characterization, further studies are required for a more complete profile.

Table 1: Physicochemical Data of Rostratin C

Property	Value	Reference
Molecular Formula	C ₂₀ H ₂₄ N ₂ O ₈ S ₂	[1]
Molecular Weight	484.54 g/mol	[1]
Appearance	Colorless gum	[1]
Melting Point	Not applicable (amorphous solid)	[1]
Solubility	Qualitatively soluble in organic solvents like ethyl acetate and methanol, based on extraction protocols. Quantitative data is not available.	[1]

Table 2: Spectroscopic Data of Rostratin C

Technique	Data	Reference
Mass Spectrometry (ESI-MS)	Positive Mode: [M+Na] ⁺ at m/z 507 Negative Mode: [M-H] ⁻ at m/z 483, [M+ ³⁵ Cl] ⁻ at m/z 519	[1]
Infrared (IR) Spectroscopy	Strong absorptions at 3395 cm ⁻¹ (OH), 1703 cm ⁻¹ (ketone), and 1673 cm ⁻¹ (amide)	[1]
¹ H Nuclear Magnetic Resonance (NMR) Spectroscopy (in CDCl ₃)	δ 1.48 (2H, m), 1.65 (2H, m), 2.18 (2H, m), 2.50 (2H, m), 3.21 (6H, s), 3.90 (2H, br s), 4.11 (2H, d, J=3.0 Hz), 4.25 (2H, d, J=3.0 Hz), 4.45 (2H, br s), 5.95 (2H, s)	[1]
¹³ C Nuclear Magnetic Resonance (NMR) Spectroscopy	Data not explicitly provided in the primary literature.	

Biological Activity

Rostratin C has demonstrated significant cytotoxic effects against human cancer cell lines.

Table 3: In Vitro Cytotoxicity of Rostratin C

| Cell Line | Assay | IC₅₀ | Reference | |---|---|---| | Human Colon Carcinoma (HCT-116) | Not specified in abstract | 0.76 µg/mL |[1] |

Experimental Protocols

The following sections detail the methodologies employed for the isolation, characterization, and bioactivity assessment of **rostratin C**.

Isolation of Rostratin C from *Exserohilum rostratum*

Rostratin C is isolated from the culture broth of the marine-derived fungus *Exserohilum rostratum*. A general protocol involves the following steps:

- **Fungal Cultivation:** *Exserohilum rostratum* is cultured in a suitable liquid medium to allow for the production of secondary metabolites.
- **Extraction:** The culture broth is extracted with an organic solvent, typically ethyl acetate, to partition the organic compounds, including **rostratin C**.
- **Chromatographic Separation:** The crude extract is subjected to a series of chromatographic techniques to purify **rostratin C**. This may include:
 - **Column Chromatography:** Using silica gel or other stationary phases with a gradient of solvents to perform initial separation.
 - **High-Performance Liquid Chromatography (HPLC):** Further purification is achieved using reversed-phase or normal-phase HPLC to isolate pure **rostratin C**.

Physicochemical Characterization

- **Mass Spectrometry (MS):** Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry provides accurate mass measurements to confirm the molecular formula.

- **Infrared (IR) Spectroscopy:** IR spectroscopy is employed to identify the functional groups present in the molecule. The sample is typically analyzed as a thin film or in a suitable solvent.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR spectroscopy are fundamental for elucidating the chemical structure of **rostratin C**. The spectra are recorded in a deuterated solvent, such as chloroform-d (CDCl_3). Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are used to establish the connectivity of protons and carbons.

In Vitro Cytotoxicity Assay (MTT Assay) against HCT-116 Cells

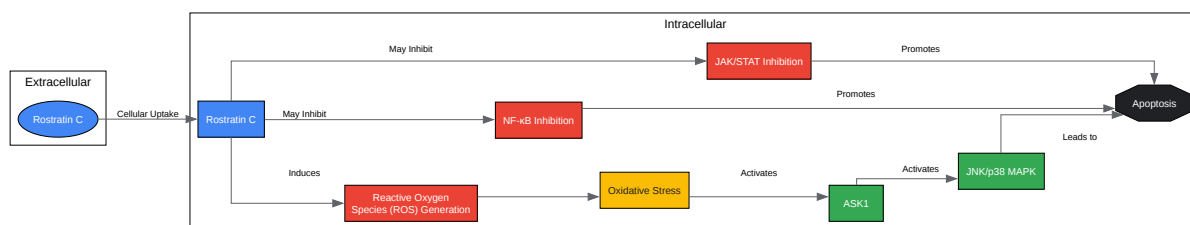
The cytotoxic activity of **rostratin C** against the human colon carcinoma cell line HCT-116 can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

- **Cell Culture:** HCT-116 cells are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO_2 .[\[3\]](#)
- **Cell Seeding:** Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.[\[3\]](#)[\[4\]](#)
- **Compound Treatment:** The cells are treated with various concentrations of **rostratin C** (typically in a series of dilutions) for a specified period (e.g., 48 or 72 hours).[\[3\]](#)[\[5\]](#)
- **MTT Addition:** After the incubation period, MTT solution is added to each well, and the plates are incubated for a few hours to allow the formazan crystals to form in viable cells.[\[2\]](#)[\[5\]](#)
- **Solubilization and Absorbance Measurement:** The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[\[2\]](#)
- **IC_{50} Determination:** The half-maximal inhibitory concentration (IC_{50}) is calculated by plotting the percentage of cell viability against the concentration of **rostratin C**.

Visualizations

Proposed Mechanism of Action for Cytotoxic Disulfides

While the specific signaling pathway for **rostratin C** has not been elucidated, a proposed mechanism of action for cytotoxic disulfide compounds like gliotoxin and chaetocin involves the induction of oxidative stress and interference with key cellular signaling pathways.[7][8][9][10][11] The disulfide bridge is a key feature responsible for their biological activity.[7][12]

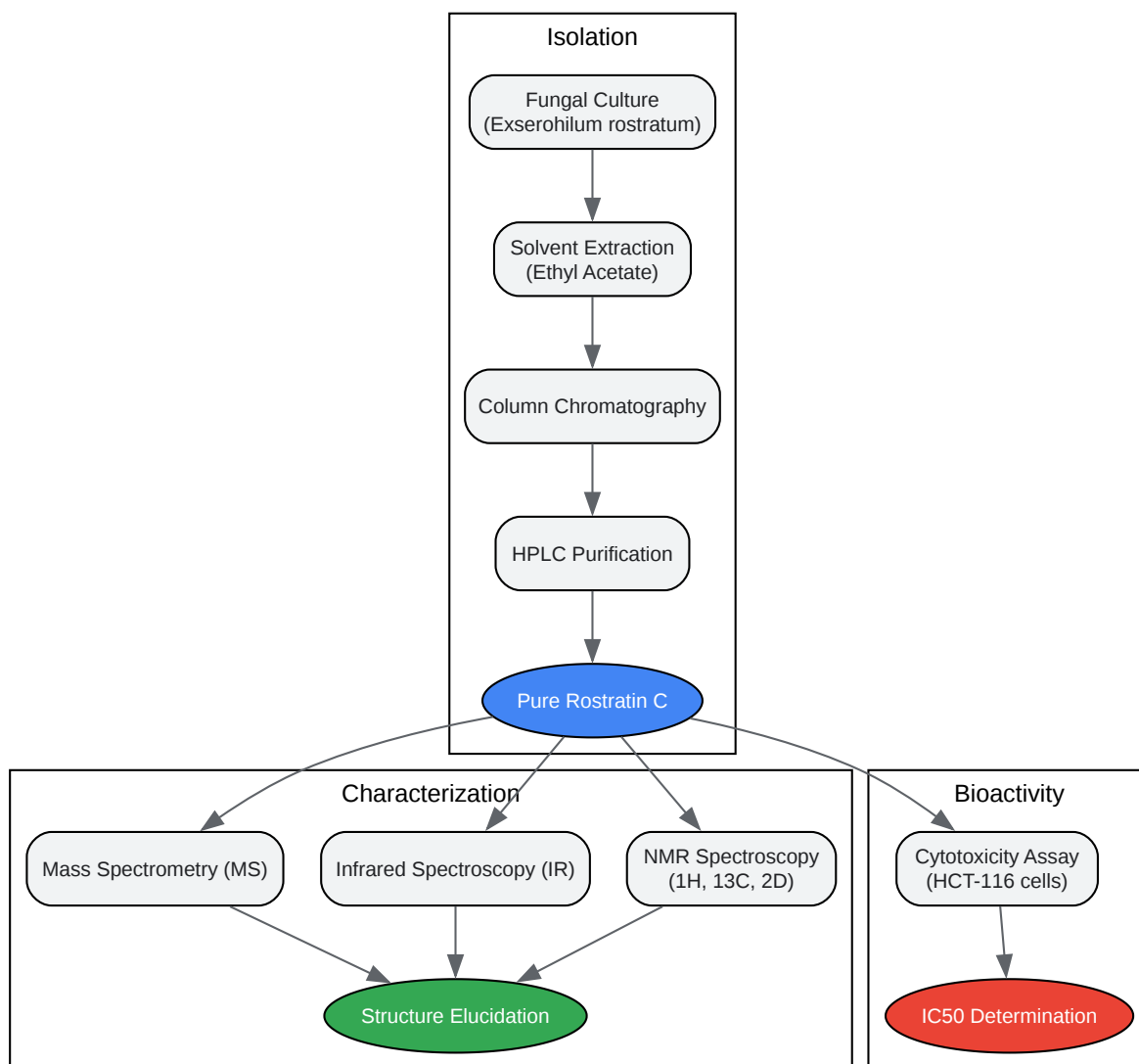


[Click to download full resolution via product page](#)

Caption: Proposed mechanism of action for **rostratin C**.

Experimental Workflow for Isolation and Characterization

The following diagram illustrates the general workflow for the isolation and structural elucidation of **rostratin C**.^[1]



[Click to download full resolution via product page](#)

Caption: Workflow for **rostratin C** isolation and analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Isolation and structure assignments of rostratins A-D, cytotoxic disulfides produced by the marine-derived fungus *Exserohilum rostratum* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. In Vitro Cytotoxic Activity of *Origanum vulgare* L. on HCT-116 and MDA-MB-231 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journal.waocp.org [journal.waocp.org]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. researchgate.net [researchgate.net]
- 7. The Toxic Mechanism of Gliotoxins and Biosynthetic Strategies for Toxicity Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chaetocin: a promising new antimyeloma agent with in vitro and in vivo activity mediated via imposition of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chaetocin induces apoptosis in human melanoma cells through the generation of reactive oxygen species and the intrinsic mitochondrial pathway, and exerts its anti-tumor activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chaetocin inhibits the progression of neuroblastoma by targeting JAK2/STAT3 signaling pathway in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chaetocin induces cell cycle arrest and apoptosis by regulating the ROS-mediated ASK-1/JNK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gliotoxin - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of Rostratin C]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1250761#physicochemical-properties-of-rostratin-c]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com